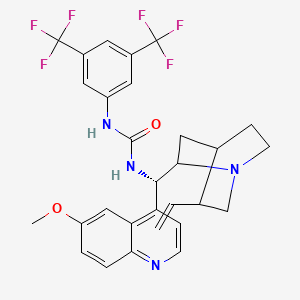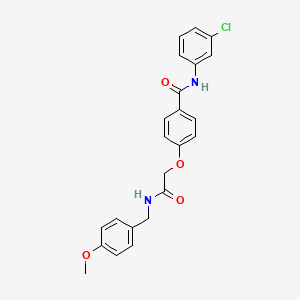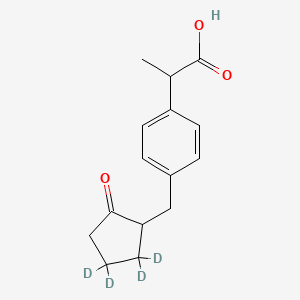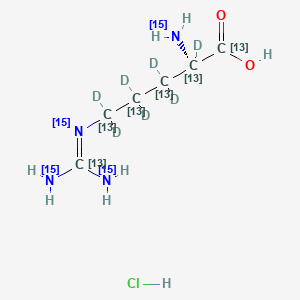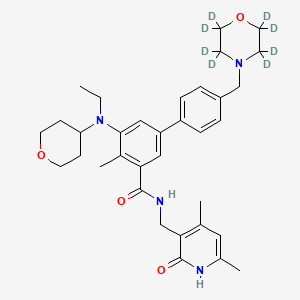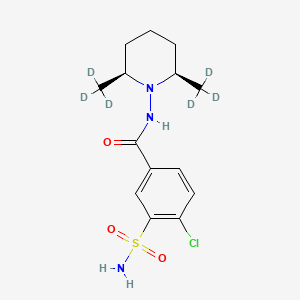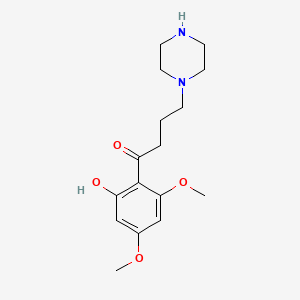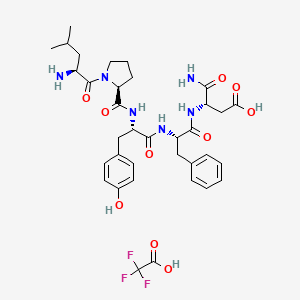
Lpyfd-NH2 (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lpyfd-NH2 (tfa) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA (trifluoroacetic acid) to remove protecting groups .
Industrial Production Methods
Industrial production of Lpyfd-NH2 (tfa) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Lpyfd-NH2 (tfa) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation or reduction reactions due to the stability of its peptide backbone .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Agents: TFA
Solvents: DMF (dimethylformamide), DCM (dichloromethane)
Major Products
The major product of reactions involving Lpyfd-NH2 (tfa) is the pentapeptide itself, with variations depending on the specific amino acid sequence and modifications .
Scientific Research Applications
Lpyfd-NH2 (tfa) has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting amyloid-beta aggregation, making it a valuable tool in Alzheimer’s disease research.
Medicine: Potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
Lpyfd-NH2 (tfa) exerts its effects by binding to amyloid-beta peptides and preventing their aggregation into amyloid plaques. This interaction disrupts the formation of beta-sheets, which are crucial for the stability of amyloid fibrils. The compound’s molecular targets include the amyloid-beta peptides, and it operates through pathways involving the inhibition of peptide aggregation .
Comparison with Similar Compounds
Similar Compounds
LPFFD-NH2: Another pentapeptide with similar inhibitory effects on amyloid-beta aggregation.
LPFFN-NH2: A modified version of LPFFD-NH2 with enhanced stability.
Uniqueness
Lpyfd-NH2 (tfa) is unique due to its specific amino acid sequence, which provides optimal binding and inhibitory effects on amyloid-beta peptides. Its trifluoroacetic acid salt form enhances its solubility and stability, making it more effective in research and potential therapeutic applications .
Properties
Molecular Formula |
C35H45F3N6O10 |
|---|---|
Molecular Weight |
766.8 g/mol |
IUPAC Name |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H44N6O8.C2HF3O2/c1-19(2)15-23(34)33(47)39-14-6-9-27(39)32(46)38-26(17-21-10-12-22(40)13-11-21)31(45)37-25(16-20-7-4-3-5-8-20)30(44)36-24(29(35)43)18-28(41)42;3-2(4,5)1(6)7/h3-5,7-8,10-13,19,23-27,40H,6,9,14-18,34H2,1-2H3,(H2,35,43)(H,36,44)(H,37,45)(H,38,46)(H,41,42);(H,6,7)/t23-,24-,25-,26-,27-;/m0./s1 |
InChI Key |
IXZJYLXIKGCIAF-HYRZFBCKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



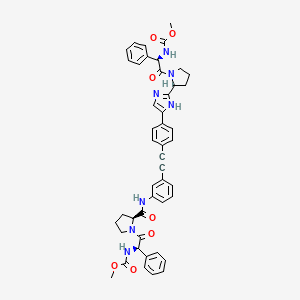

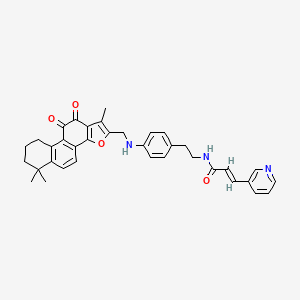
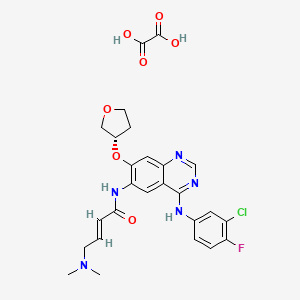
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
